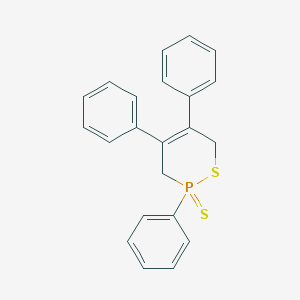
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is a heterocyclic compound that contains phosphorus and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione typically involves the reaction of triphenylphosphine with sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiophosphinine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinine ring to a more reduced form.
Substitution: The phenyl groups attached to the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another heterocyclic compound with similar structural features but containing nitrogen atoms instead of phosphorus and sulfur.
2,4,6-Triphenyl-1,3,5-dithiazine: Contains sulfur atoms in its ring structure, similar to the thiophosphinine compound.
2,4,5-Triphenylimidazole: A compound with a similar triphenyl substitution pattern but with an imidazole ring.
Uniqueness
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
114856-24-5 |
|---|---|
Formule moléculaire |
C22H19PS2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2,4,5-triphenyl-2-sulfanylidene-3,6-dihydro-1,2λ5-thiaphosphinine |
InChI |
InChI=1S/C22H19PS2/c24-23(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-25-23)19-12-6-2-7-13-19/h1-15H,16-17H2 |
Clé InChI |
HSHYWOODUCCDEE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(CSP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


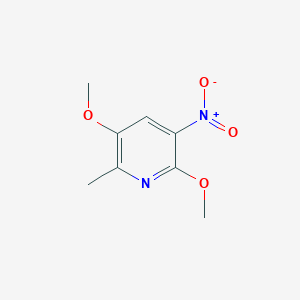

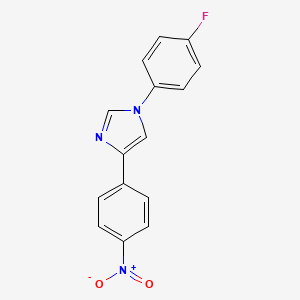
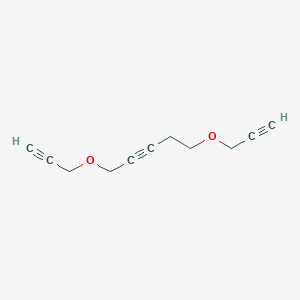
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
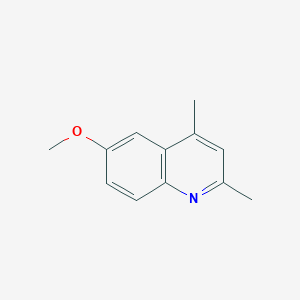
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
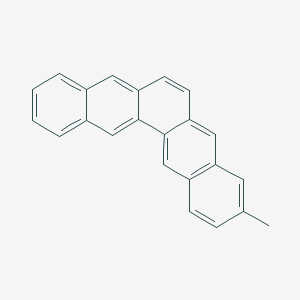
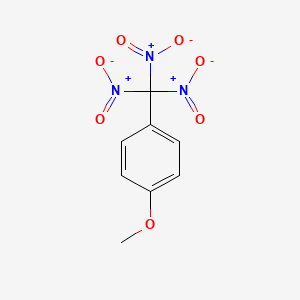
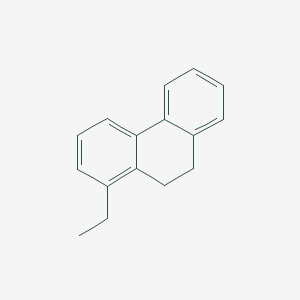

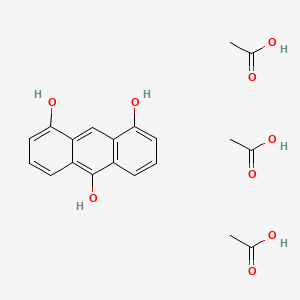
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
